5-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-2,3-dione
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Overview
Description
5-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-2,3-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of 5-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-2,3-dione involves several steps. One common method is the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone under acidic conditions . The reaction conditions often involve refluxing in methanol with methanesulfonic acid as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
5-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common reagents and conditions for these reactions include acidic or basic environments, depending on the desired transformation. Major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different applications.
Scientific Research Applications
5-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound and its derivatives are explored for their potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, influencing downstream signaling pathways. The exact pathways and targets can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
When compared to other indole derivatives, 5-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-2,3-dione stands out due to its unique structural features and reactivity. Similar compounds include:
1-arylpyrazoles: These compounds share some structural similarities and are known for their biological activities.
Naphthyl derivatives: Compounds with naphthyl groups also exhibit similar reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17NO3 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
5-methyl-1-(2-naphthalen-1-yloxyethyl)indole-2,3-dione |
InChI |
InChI=1S/C21H17NO3/c1-14-9-10-18-17(13-14)20(23)21(24)22(18)11-12-25-19-8-4-6-15-5-2-3-7-16(15)19/h2-10,13H,11-12H2,1H3 |
InChI Key |
SRIBRZBOVLLRSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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